1-Benzotriazol-1-yloxy-3-chloro-propan-2-OL
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Overview
Description
1-Benzotriazol-1-yloxy-3-chloro-propan-2-OL is a chemical compound with the molecular formula C9H8ClN3O. It is a derivative of benzotriazole, a heterocyclic compound known for its diverse applications in medicinal chemistry, material sciences, and industrial processes . This compound is characterized by the presence of a benzotriazole moiety linked to a chloropropanol group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
The synthesis of 1-Benzotriazol-1-yloxy-3-chloro-propan-2-OL typically involves the reaction of benzotriazole with epichlorohydrin under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and scalability. These methods often incorporate advanced purification techniques, such as recrystallization and chromatography, to obtain the desired product with high purity.
Chemical Reactions Analysis
1-Benzotriazol-1-yloxy-3-chloro-propan-2-OL undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chloropropanol group can be readily substituted by nucleophiles, such as amines and thiols, to form corresponding derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield alcohol derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form imines and other condensation products.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Benzotriazol-1-yloxy-3-chloro-propan-2-OL has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds and polymers.
Mechanism of Action
The mechanism of action of 1-Benzotriazol-1-yloxy-3-chloro-propan-2-OL involves its interaction with various molecular targets and pathways. The benzotriazole moiety is known to form π–π stacking interactions and hydrogen bonds with enzymes and receptors in biological systems. These interactions enable the compound to modulate the activity of specific proteins and enzymes, leading to its diverse biological effects .
Comparison with Similar Compounds
1-Benzotriazol-1-yloxy-3-chloro-propan-2-OL can be compared with other benzotriazole derivatives, such as:
1-Benzotriazol-1-yl-3-chloropropan-2-one: Similar in structure but differs in the presence of a ketone group instead of a hydroxyl group.
1-Benzotriazol-1-yl-3-chloropropane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1-Benzotriazol-1-yl-3-chloropropanol: Similar structure but without the additional oxygen atom in the chloropropanol group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in various fields.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in various chemical processes and a promising candidate for further research and development.
Properties
CAS No. |
91438-23-2 |
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Molecular Formula |
C9H10ClN3O2 |
Molecular Weight |
227.65 g/mol |
IUPAC Name |
1-(benzotriazol-1-yloxy)-3-chloropropan-2-ol |
InChI |
InChI=1S/C9H10ClN3O2/c10-5-7(14)6-15-13-9-4-2-1-3-8(9)11-12-13/h1-4,7,14H,5-6H2 |
InChI Key |
YUABNESEOTWGIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2OCC(CCl)O |
Origin of Product |
United States |
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